![molecular formula C24H24N2O5S B6561496 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide CAS No. 946334-93-6](/img/structure/B6561496.png)
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide
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Description
“N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dimethoxybenzamide” is a chemical compound that has garnered significant interest in recent years due to its potential applications in various fields of research and industry. It is a derivative of benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ), which has been described as an antimicrobial agent active against gram-positive and gram-negative pathogens .
Future Directions
Mechanism of Action
- The compound’s primary targets are not explicitly mentioned in the available literature. However, we know that it belongs to the class of N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (BS-THQ). These derivatives were designed based on combining the two known active structures: benzenesulfonyl (BS) and tetrahydroquinoline (THQ) .
- Reactive oxygen species (ROS) increase in strains treated with BS-THQ, suggesting oxidative stress as part of its mechanism .
- The broader-spectrum analogue, 4-NH₂ BS-THQ, has a minimum inhibitory concentration against reference strains of S. aureus, Escherichia coli, and Pseudomonas aeruginosa .
Target of Action
Mode of Action
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-12-6-11-20(23(22)31-2)24(27)25-18-13-14-21-17(16-18)8-7-15-26(21)32(28,29)19-9-4-3-5-10-19/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEVBOZLBLJIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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